

Caloxin 2A1 TFA: A Technical Guide to its Biophysical and Biochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Caloxin 2A1 TFA

Cat. No.: B6295654

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Introduction

Caloxin 2A1 TFA is a synthetic peptide that acts as a potent and selective extracellular inhibitor of the Plasma Membrane Ca^{2+} -ATPase (PMCA).^{[1][2]} As an essential regulator of intracellular calcium homeostasis, the PMCA pump actively extrudes Ca^{2+} from the cytoplasm. By targeting an extracellular domain of this transporter, **Caloxin 2A1 TFA** offers a valuable tool for investigating the physiological and pathological roles of PMCA in various cellular processes. This document provides a comprehensive overview of the biophysical and biochemical properties of **Caloxin 2A1 TFA**, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Biophysical and Biochemical Properties

Caloxin 2A1 TFA is a peptide-based inhibitor with specific physicochemical and biological characteristics. These properties are crucial for its application in experimental settings.

General Properties

Property	Value	Reference
Molecular Formula	C66H92F3N19O24	[1]
Molecular Weight	1592.54 g/mol	[1]
Appearance	White to off-white solid	[1]
Purity	99.89%	
Amino Acid Sequence	VSNSNWPSFPSSGGG-NH2	

Solubility and Storage

Property	Details	Reference
Solubility	DMSO: 100 mg/mL (62.79 mM; requires ultrasonic treatment) H2O: 100 mg/mL (62.79 mM; requires ultrasonic treatment)	
Storage	Powder: -80°C for 2 years or -20°C for 1 year. In solvent: -80°C for 6 months or -20°C for 1 month. Solutions should be stored in aliquots to avoid repeated freeze-thaw cycles.	

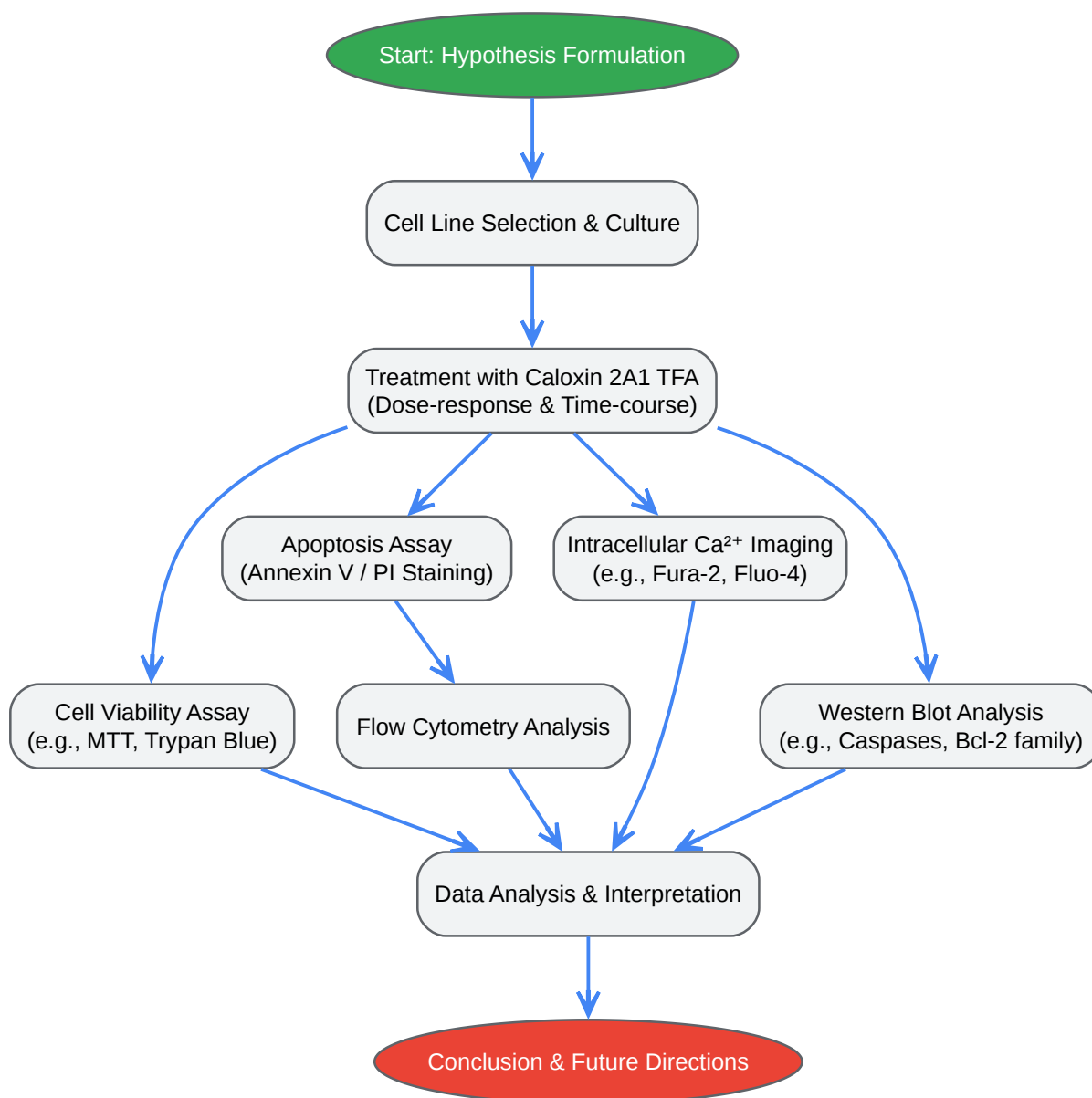
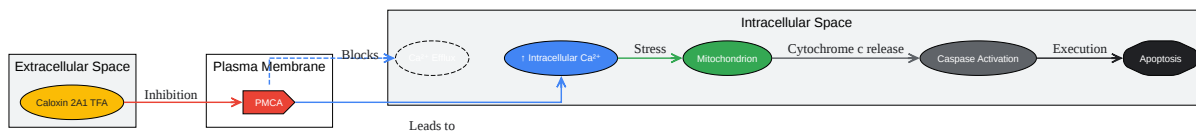
Biochemical Characteristics

Characteristic	Description	Reference
Target	Plasma Membrane Ca ²⁺ -ATPase (PMCA)	
Binding Site	Second extracellular domain of PMCA isoform 1b	
Mechanism of Action	Allosteric, non-competitive inhibitor with respect to Ca ²⁺ , ATP, and calmodulin. It inhibits the conformational changes required during the pump's reaction cycle.	
Inhibitory Activity (Caloxin 2a1)	IC ₅₀ : 0.4 ± 0.1 mmol/L for Ca ²⁺ -Mg ²⁺ -ATPase activity in human erythrocyte ghosts. K _i : 529 µM for PMCA.	
Selectivity	Does not affect basal Mg ²⁺ -ATPase or Na ⁺ -K ⁺ -ATPase.	
Biochemical Effect	Inhibits the Ca ²⁺ -dependent formation of the 140-kDa acid-stable acylphosphate intermediate in the PMCA catalytic cycle.	

Mechanism of Action and Signaling Pathway

Caloxin 2A1 TFA exerts its effects by inhibiting the PMCA, leading to a disruption of intracellular calcium homeostasis. This elevation in cytosolic calcium can trigger various downstream signaling cascades, including apoptosis.

Proposed Signaling Pathway for Caloxin 2A1 TFA-Induced Apoptosis



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References

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- To cite this document: BenchChem. [Caloxin 2A1 TFA: A Technical Guide to its Biophysical and Biochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6295654#biophysical-and-biochemical-properties-of-caloxin-2a1-tfa\]](https://www.benchchem.com/product/b6295654#biophysical-and-biochemical-properties-of-caloxin-2a1-tfa)

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